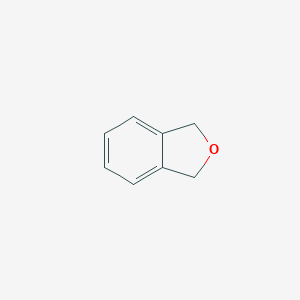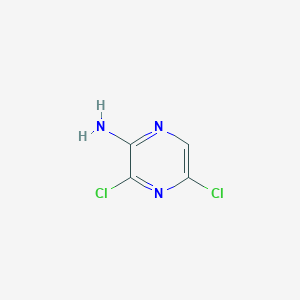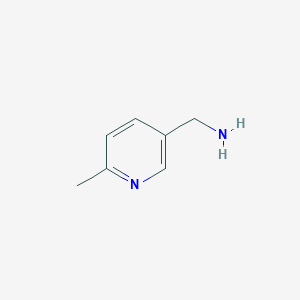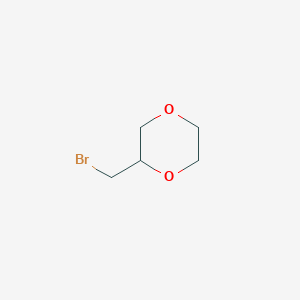
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is known for its role as an intermediate in the preparation of soluble guanylyl cyclase activators . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
The synthesis of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves the reaction of methyl 3-cyclopropyl-3-oxopropionate with dimethylformamide dimethylacetal in toluene. The mixture is refluxed for three hours to produce the desired compound . This method is commonly used in laboratory settings for small-scale production.
Chemical Reactions Analysis
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include dimethylformamide dimethylacetal and toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as an intermediate in the synthesis of soluble guanylyl cyclase activators . These activators play a crucial role in various biological processes, including vasodilation and neurotransmission. The compound is also used in pharmaceutical testing to ensure the accuracy and reliability of experimental results .
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate involves its role as an intermediate in the synthesis of soluble guanylyl cyclase activators. These activators target the enzyme guanylyl cyclase, which catalyzes the conversion of GTP to cyclic GMP (cGMP). cGMP acts as a secondary messenger in various signaling pathways, regulating processes such as vasodilation and smooth muscle relaxation.
Comparison with Similar Compounds
Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate is similar to other compounds used as intermediates in the synthesis of soluble guanylyl cyclase activators. Some of these similar compounds include:
2-Cyclopropylcarbonyl-3-dimethylaminoacrylic Acid Methyl Ester: This compound shares a similar structure and is also used as an intermediate in the preparation of soluble guanylyl cyclase activators.
Methyl 2-(Cyclopropylcarbonyl)-3-(dimethylamino)acrylate: Another compound with a similar structure and application.
The uniqueness of this compound lies in its specific molecular configuration, which makes it particularly effective as an intermediate in the synthesis of soluble guanylyl cyclase activators.
Properties
IUPAC Name |
methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSJMWJBYITQW-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)





![(1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide](/img/structure/B41628.png)





